(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Overview
Description
Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens . It has a molecular weight of 370.44 and a formula of C21H26N2O4 .
Synthesis Analysis
Based on spectra data (UV, IR, 1H NMR, (13)C NMR and MS) and preparation of derivatives, the structures of humantenine and humantenirine were elucidated .Molecular Structure Analysis
The Humantenirine molecule contains a total of 57 bond(s) . The chemical structure of Humantenirine includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical and Chemical Properties Analysis
Humantenirine has a molecular weight of 370.44 and a formula of C21H26N2O4 . It is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Metabolic Profile and Tissue Distribution Humantenirine, an active oxindole alkaloid extracted from Gelsemium elegans Benth (G. elegans), has been studied for its metabolic profile and tissue distribution in rats. Through HPLC/QqTOF-MS analysis, several metabolites were identified in liver microsomes. Post oral administration, humantenirine and its metabolites were found widely distributed in various tissues, notably in the liver and pancreas. The study suggests that humantenirine undergoes extensive metabolism, involving pathways such as demethylation, dehydrogenation, oxidation, and glucuronidation. This research contributes to understanding the pharmacokinetic characteristics of humantenirine and may assist in evaluating the pharmacology and toxicity of G. elegans (Qi et al., 2021).
Structural Elucidation Research on humantenirine includes the elucidation of its chemical structure. Using spectral data (UV, IR, 1H NMR, 13C NMR, and MS), along with the preparation of derivatives, the structures of humantenirine and another alkaloid, humantenine, were determined. The structural confirmation of humantenirine provides foundational knowledge for further chemical and pharmacological studies (Yang & Chen, 1984).
Discovery of New Alkaloids In the exploration of Gelsemium elegans, four new alkaloids, including humantenirine, were identified. The structure of humantenirine was established through spectral analysis, aiding in the expansion of knowledge on the chemical diversity of Gelsemium species. This discovery not only enriches the chemical database of plant alkaloids but also opens up possibilities for new pharmacological investigations (Lin et al., 1989).
Safety and Hazards
Future Directions
A study has been conducted to explore the metabolic profile and tissue distribution of Humantenirine after oral administration in rats . This could provide a basis for future studies on the pharmacokinetic characteristics of Humantenirine and contribute to the evaluation of the pharmacology and toxicity of Gelsemium elegans .
Mechanism of Action
Target of Action
Humantenirine is an indole alkaloid isolated from Gelsemium sempervirens It’s worth noting that it’s often associated with the p450 metabolic pathway .
Mode of Action
The exact mode of action of Humantenirine is not fully understood. It’s believed to interact with its targets, leading to various biochemical changes. For instance, Amantadine, a medication with a similar structure, is known to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . .
Biochemical Pathways
Humantenirine is believed to be involved in various metabolic pathways, including demethylation, dehydrogenation, oxidation, and glucuronidation . These processes can lead to a wide range of downstream effects, potentially influencing various biological functions.
Pharmacokinetics
A study on rats showed that after oral administration of Humantenirine, it was rapidly absorbed and metabolized . The half-life (t1/2) of Humantenirine was found to be around 4.7 hours, and the bioavailability was calculated to be 1.2%
Result of Action
It’s known that humantenirine could upregulate the phosphorylation level of mapk3/1 and decrease atp content and mitochondrial membrane potential in hippocampal tissue . This suggests that Humantenirine may have significant effects on cellular energy metabolism and signal transduction pathways.
Biochemical Analysis
Biochemical Properties
Humantenirine interacts with various enzymes, proteins, and other biomolecules. It is metabolized through pathways involving demethylation, dehydrogenation, oxidation, and glucuronidation . The nature of these interactions is complex and involves a wide range of biochemical reactions.
Cellular Effects
Humantenirine has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It can upregulate the phosphorylation level of MAPK3/1 and decrease ATP content and mitochondrial membrane potential in hippocampal tissue .
Molecular Mechanism
Humantenirine exerts its effects at the molecular level through various mechanisms. It has high affinity with core targets, including MAPK3, SRC, MAPK1, NMDAR 2B and NMDAR 2A . These binding interactions with biomolecules lead to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
Humantenirine is involved in various metabolic pathways. As mentioned earlier, it undergoes metabolic processes such as demethylation, dehydrogenation, oxidation, and glucuronidation
Transport and Distribution
Humantenirine is transported and distributed within cells and tissues. It and its metabolites are distributed widely in various tissues and highly in the liver and pancreas
Properties
IUPAC Name |
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORKKCARNQAZRJ-YHEJMRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82375-30-2 | |
Record name | Humantenirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.